molecular formula C8H9HgNO2 B057598 p-Aminophenylmercuric acetate CAS No. 6283-24-5

p-Aminophenylmercuric acetate

Cat. No. B057598
CAS RN: 6283-24-5
M. Wt: 351.75 g/mol
InChI Key: RXSUFCOOZSGWSW-UHFFFAOYSA-M
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Description

p-Aminophenylmercuric acetate is a chemical compound that has been the subject of various scientific investigations. This compound is notable for its unique properties and interactions in different chemical and biological systems.

Synthesis Analysis

The synthesis of p-Aminophenylmercuric acetate involves complex chemical reactions. The details of its synthesis might involve palladium-catalyzed cross-coupling reactions, as seen in the synthesis of related compounds (Yang & Coward, 2007).

Molecular Structure Analysis

The molecular structure of p-Aminophenylmercuric acetate is characterized by specific bond lengths and angles. For example, in phenylmercury(II) acetate, a related compound, the mercury atom is covalently bound to a phenyl ring on one side and an acetate-oxygen atom on the other, exhibiting digonal coordination (Kamenar & Penavić, 1972).

Chemical Reactions and Properties

p-Aminophenylmercuric acetate exhibits selective inhibition in certain chemical reactions. For instance, phenylmercuric acetate, a similar compound, shows selective inhibition of photosynthetic activities in isolated chloroplasts (Honeycutt & Krogmann, 1972). It also reacts with Lewis bases forming stable adducts, which highlights its 'soft' character and coordination behavior (Farhangi, 1987).

Physical Properties Analysis

The physical properties of p-Aminophenylmercuric acetate, such as its crystalline structure and density, can be inferred from studies on related compounds. For example, phenylmercury(II) acetate crystallizes in the monoclinic system (Kamenar & Penavić, 1972).

Chemical Properties Analysis

The chemical properties of p-Aminophenylmercuric acetate include its reactivity with various substances and its stability under different conditions. Its chemical behavior is similar to that of phenylmercury acetate, which forms different adducts with various bases and shows unique reactivity patterns (Farhangi, 1987).

Scientific Research Applications

  • Activation of Proteoglycanases and Collagenases :

    • PAPMA activates collagenases and proteoglycanases in vitro but not in intact articular cartilage. This implies that activation is possible only after tissue integrity is compromised, suggesting its use in studying proteoglycan turnover (Müller, Hanschke, & Mayer, 1990).
    • Human skin fibroblast procollagenase can be fully activated by PAPMA without loss of molecular weight. This activation depends on the organomercurial's concentration and incubation time (Stricklin, Jeffrey, Roswit, & Eisen, 1983).
    • In human rheumatoid synovial cells, PAPMA activates procollagenase in the presence of matrix metalloproteinase 3 (MMP-3), suggesting its role in connective tissue destruction (Ito & Nagase, 1988).
    • Latent forms of stromelysin and collagenase from human gingival fibroblasts can be activated by PAPMA. This activation enhances collagenase activity, indicating a cascade mechanism where collagenase is activated by stromelysin (Murphy, Cockett, Stephens, Smith, & Docherty, 1987).
    • Activation and inhibition of matrix metalloproteinases in bovine cartilage by PAPMA affect the tissue's biochemical and biomechanical properties (Bonassar et al., 1996).
  • Inhibition of Photosynthetic Activities :

    • PAPMA selectively inhibits photosynthetic activities in isolated spinach chloroplasts, affecting various components like photophosphorylation and photosystem II reactions (Honeycutt & Krogmann, 1972).
  • Microbial Metabolism of Organomercurials :

    • Phenylmercuric acetate, similar to PAPMA, is quickly metabolized by soil and aquatic microorganisms, with diphenylmercury identified as a major metabolic product (Matsumura, Gotoh, & Boush, 1971).
  • Other Applications :

    • PAPMA can be used in the diagnosis of homocystinuria, a disorder associated with early vascular disease, through the detection of fluorescent derivatives in urine (Maddocks & Maclachlan, 1991).
    • The compound is also involved in the purification and characterization of metalloproteinases, like matrin, secreted from human rectal carcinoma cell lines (Miyazaki et al., 1990).

Safety And Hazards

APMA is very toxic to aquatic life with long-lasting effects . It may cause damage to organs through prolonged or repeated exposure . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling APMA . It is also advised not to breathe dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

acetyloxy-(4-aminophenyl)mercury
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InChI

InChI=1S/C6H6N.C2H4O2.Hg/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H,7H2;1H3,(H,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXSUFCOOZSGWSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9HgNO2
Source PubChem
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DSSTOX Substance ID

DTXSID8064197
Record name p-Aminophenylmercuric acetate
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Molecular Weight

351.75 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Aminophenylmercuric acetate
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Product Name

p-Aminophenylmercuric acetate

CAS RN

6283-24-5
Record name p-Aminophenylmercuric acetate
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Record name 4-Aminophenylmercuriacetate
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Record name p-Aminophenylmercuric acetate
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Record name Mercury, (acetato-.kappa.O)(4-aminophenyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
HM Kim, DH Hong, CW Lee, YH Kim… - The Journal of …, 1998 - jstage.jst.go.jp
… The toxicity of p-aminophenylmercuric acetate (APMA), an organic mercurial compound, in the immune system was evaluated. APMA showed strong cytotoxicity on splenic lymphocytes …
Number of citations: 8 www.jstage.jst.go.jp
WA Jacobs, M Heidelberger - Studies from the Rockefeller …, 1915 - books.google.com
… It is obvious that if p-aminophenylmercuric acetate is monomolecular it must function as a primary amine, and not as in (I); likewise p-methylaminophenylmercuric acetate must function …
Number of citations: 9 books.google.com
MP Sanderson, SN Erickson, PJ Gough… - Journal of Biological …, 2005 - ASBMB
… Pro-BTC shedding was activated by calcium ionophore (A23187) and by the metalloprotease activator p-aminophenylmercuric acetate (APMA), but not by phorbol esters. Culturing cells …
Number of citations: 139 www.jbc.org
FS STEVEN, MM GRIFFIN - European Journal of Biochemistry, 1980 - Wiley Online Library
1. Trypsin has been reacted with dithiothreitol and with a naturally occurring thiol‐containing trypsin inhibitor to form enzyme‐inhibitor complexes. This complex formation is known to be …
Number of citations: 10 febs.onlinelibrary.wiley.com
JR Backstrom, ZA Tökés - Journal of neurochemistry, 1995 - Wiley Online Library
… Longer treatment of MMP-9 with p-aminophenylmercuric acetate caused the conversion of the 84-kDa enzyme to the established 68-kDa active form; however, the rate of SP degra…
Number of citations: 71 onlinelibrary.wiley.com
AI Sapolsky, MF Sheff, K Matsuta, DS Howell… - … et Biophysica Acta (BBA …, 1983 - Elsevier
… Assay blanks were run with collagen and paminophenylmercuric acetate. For use as a substrate, 0.4% of freeze-dried Type II collagen was dissolved in 0.1 M acetic acid and then …
Number of citations: 10 www.sciencedirect.com
S Sakamoto, M Sakamoto, A Matsumoto… - Biochemical and …, 1981 - Elsevier
… addition of trypsin or p-aminophenylmercuric acetate. However, isolated inhibitor alone was inactivated by treatment with either trypsin or p-aminophenylmercuric acetate. The results …
Number of citations: 25 www.sciencedirect.com
GW PASTERNAK, HA WILSON, SH SNYDER - Molecular Pharmacology, 1975 - Citeseer
… These reagents, including iodoacetamide, N-ethylmaleimide, mercuriacetate, mersalyl acid, p-aminophenylmercuric acetate, and p-chloromercuribenzoate, strongly inhibit [3H] …
Number of citations: 374 citeseerx.ist.psu.edu
VJ Uitto, H Turto, A Huttunen, S Lindy, J Uitto - Biochimica et Biophysica …, 1980 - Elsevier
… In the present study, two sulfhydryl reagents, N-ethyimmaleimide and p-aminophenylmercuric acetate, were shown to activate partially purified human leukocyte collagenase. The …
Number of citations: 49 www.sciencedirect.com
AI Sapolsky, CJ Malemud, DP Norby… - … et Biophysica Acta (BBA …, 1981 - Elsevier
… Pretreatment of medium with p-aminophenylmercuric acetate or trypsin followed by soybean trypsin inhibitor significantly increased enzyme activity. The monolayer-cultured …
Number of citations: 66 www.sciencedirect.com

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